6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is notable for its nitro group at the 6-position and a carboxylic acid group at the 2-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and other physiological processes .
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by binding to their active sites . This binding inhibits the enzymes’ activity, thereby reducing the production of prostaglandins . The structural details of the active COX sites in the isoforms are almost identical, with only one amino acid differentiating the core of the NSAIDs binding site (Ile523 in COX-1, Val523 in COX-2) .
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes disrupts the biochemical pathway of prostaglandin synthesis . This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound helps alleviate inflammation and associated symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of 2-aminopyridine derivatives with appropriate reagents. One common method includes the reaction of 2-aminopyridine with bromopyruvic acid in the presence of a catalyst such as p-toluenesulfonic acid in dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Major Products:
Reduction: The major product is 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid.
Substitution: Products vary depending on the substituent introduced, such as 6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid.
Scientific Research Applications
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
- 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
- 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridine
Comparison: 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid, the 6-nitro derivative exhibits different reactivity and biological activity profiles. The presence of the nitro group at the 6-position, as opposed to the 3-position, influences its electronic distribution and interaction with biological targets .
Properties
IUPAC Name |
6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-4-10-3-5(11(14)15)1-2-7(10)9-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZAUINNDYXDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392105 | |
Record name | 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904805-51-2 | |
Record name | 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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